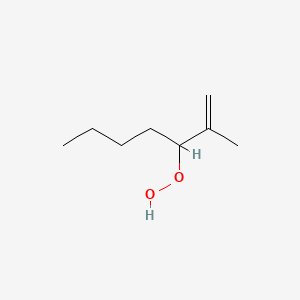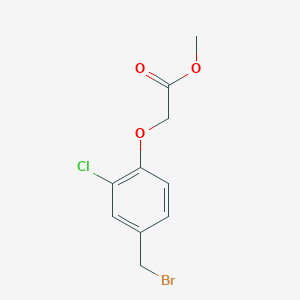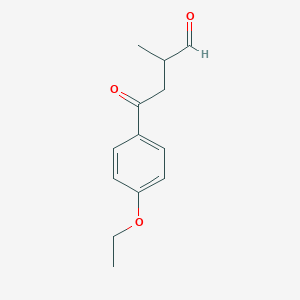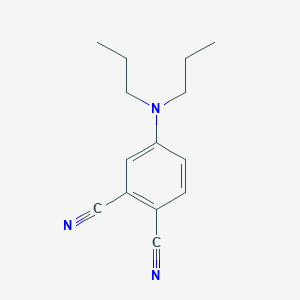
Hydroperoxide, 1-(1-methylethenyl)pentyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroperoxide, 1-(1-methylethenyl)pentyl is an organic compound with the molecular formula C8H16O2. It is a type of hydroperoxide, which is characterized by the presence of a hydroperoxy group (-OOH) attached to a carbon atom. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-(1-methylethenyl)pentyl can be synthesized through the autoxidation of hydrocarbons. The process involves the reaction of oxygen (O2) with a hydrocarbon, typically under radical conditions. The reaction begins with the abstraction of a hydrogen atom from a relatively weak C-H bond, leading to the formation of a hydroperoxide .
Industrial Production Methods
In industrial settings, the production of hydroperoxides often involves the use of high-performance liquid chromatography (HPLC) and electrochemical detection methods. These techniques provide excellent linearity calibration and limits of detection for the analysis of hydroperoxides .
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, 1-(1-methylethenyl)pentyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced to form alcohols or other reduced species.
Substitution: The hydroperoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under mild to moderate conditions, depending on the desired products .
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and other oxidized or reduced species, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydroperoxide, 1-(1-methylethenyl)pentyl has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its role in oxidative stress.
Medicine: Investigated for its potential therapeutic applications, particularly in the context of its oxidative properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydroperoxide, 1-(1-methylethenyl)pentyl involves the chemical oxidation of cellular components. The hydroperoxy group can react with various molecular targets, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative damage. This process can affect proteins, lipids, and nucleic acids, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to hydroperoxide, 1-(1-methylethenyl)pentyl include:
Hydroperoxide, 1-methylpentyl: Another hydroperoxide with a similar structure but different alkyl chain length.
2-Hydroperoxy-n-hexane: A hydroperoxide with a different alkyl group attached to the hydroperoxy group.
Uniqueness
This compound is unique due to its specific molecular structure, which includes a methylethenyl group. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other hydroperoxides.
Properties
CAS No. |
142312-71-8 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-hydroperoxy-2-methylhept-1-ene |
InChI |
InChI=1S/C8H16O2/c1-4-5-6-8(10-9)7(2)3/h8-9H,2,4-6H2,1,3H3 |
InChI Key |
JYWGXKRWDHPQHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=C)C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)

![1-[2-(Naphthalen-1-yl)ethenyl]azulene](/img/structure/B12540148.png)
![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)

![N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12540161.png)

![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![(2R)-2-[4-(2-hydroxyethoxy)phenoxy]-2-methylbutanoic acid](/img/structure/B12540172.png)
![4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile](/img/structure/B12540177.png)

![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B12540184.png)

![1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-](/img/structure/B12540199.png)
